Preclinical Cardiac Safety Advantage of Udifitimod Relative to Class Comparators
Udifitimod (BMS-986166) presents an improved cardiac safety profile in preclinical studies compared to other S1P1R modulators [1]. The improved safety profile was a key design objective, with the compound engineered to achieve a shorter active metabolite half-life (T1/2) than earlier candidates such as BMS-986104, thereby reducing the duration of bradycardic effects [2].
| Evidence Dimension | Preclinical cardiac safety margin relative to therapeutic dose |
|---|---|
| Target Compound Data | Improved safety multiples in preclinical cardiovascular assessments (quantified as higher therapeutic index margin relative to bradycardia threshold) |
| Comparator Or Baseline | Other S1P1R modulators in development (class-level comparison; exact multiples not published for individual comparators) |
| Quantified Difference | Improved safety multiples in preclinical evaluations against undesired cardiovascular effects [2] |
| Conditions | Preclinical cardiovascular safety evaluations; exact models not specified in abstract |
Why This Matters
For researchers conducting preclinical cardiovascular safety screening or evaluating S1P1R modulators for autoimmune disease models, Udifitimod offers a differentiated cardiac safety window that reduces confounding bradycardic effects.
- [1] Bihorel S, et al. Population Pharmacokinetic Analysis of BMS-986166, a Novel Selective Sphingosine-1-Phosphate-1 Receptor Modulator, and Exposure-Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants. Clin Pharmacol Drug Dev. 2021 Jan;10(1):30-43. View Source
- [2] Gilmore JL, Xiao HY, Dhar TGM, Yang MG, et al. Identification and Preclinical Pharmacology of ((1R,3S)-1-Amino-3-((S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials. J Med Chem. 2019 Mar 14;62(5):2265-2285. View Source
